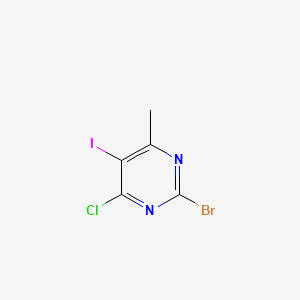2-Bromo-4-chloro-5-iodo-6-methylpyrimidine
CAS No.:
Cat. No.: VC18256363
Molecular Formula: C5H3BrClIN2
Molecular Weight: 333.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C5H3BrClIN2 |
|---|---|
| Molecular Weight | 333.35 g/mol |
| IUPAC Name | 2-bromo-4-chloro-5-iodo-6-methylpyrimidine |
| Standard InChI | InChI=1S/C5H3BrClIN2/c1-2-3(8)4(7)10-5(6)9-2/h1H3 |
| Standard InChI Key | RVEAGEORVHYFOR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NC(=N1)Br)Cl)I |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
2-Bromo-4-chloro-5-iodo-6-methylpyrimidine is a polyhalogenated heterocyclic compound. Its systematic IUPAC name reflects the positions of the substituents on the pyrimidine ring: bromine at position 2, chlorine at position 4, iodine at position 5, and a methyl group at position 6. The SMILES notation (Brc1nc(C)c(c(n1)Cl)I) provides a concise representation of its connectivity (Table 1) .
Table 1: Key Identification Data
| Property | Value |
|---|---|
| CAS Number | 2731006-95-2 |
| Molecular Formula | C₅H₃BrClIN₂ |
| Molecular Weight | 333.35 g/mol |
| SMILES | Brc1nc(C)c(c(n1)Cl)I |
| MDL Number | MFCD34562788 |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2-bromo-4-chloro-5-iodo-6-methylpyrimidine likely involves sequential halogenation and functionalization of a pyrimidine precursor. A proposed pathway includes:
-
Methylation: Introduction of the methyl group at position 6 via Friedel-Crafts alkylation or nucleophilic substitution.
-
Halogenation:
Industrial-Scale Considerations
Large-scale production would require optimized conditions to minimize byproducts:
-
Continuous Flow Reactors: Enhance yield and purity by maintaining precise temperature and stoichiometric control.
-
Catalytic Systems: Transition metal catalysts (e.g., palladium) may facilitate regioselective halogenation.
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The bromine, chlorine, and iodine atoms serve as leaving groups, enabling substitution reactions:
-
Amination: Reaction with amines (e.g., ammonia, primary amines) to form pyrimidine derivatives with potential bioactivity.
-
Cross-Coupling: Suzuki-Miyaura coupling using palladium catalysts to introduce aryl or alkyl groups at halogenated positions .
Redox Reactions
-
Oxidation: The methyl group at position 6 could be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
-
Reduction: Catalytic hydrogenation may reduce halogen substituents, though this is less common due to the stability of carbon-halogen bonds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume